Tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1, an amino group at position 3, and a 2-methylphenyl substituent at position 2. The tert-butyl carbamate serves as a protective group for the amine, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-11-7-5-6-8-12(11)14-13(17)9-10-18(14)15(19)20-16(2,3)4/h5-8,13-14H,9-10,17H2,1-4H3 |
InChI Key |
GNTSHPVIHRBXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(CCN2C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-methylphenyl derivatives under specific conditions. One common method includes the use of di-tert-butyl dicarbonate and 3-aminopyrrolidine as starting materials . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physical and Chemical Properties
Stereochemical Considerations
Stereochemistry significantly impacts biological activity. For instance, tert-butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate () highlights the importance of chirality in target binding . While stereochemical data for the main compound are unavailable, analogs like (3R)-hydroxymethyl derivatives () demonstrate the need for rigorous enantiomeric characterization .
Biological Activity
Tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 276.37 g/mol. The structure features a tert-butyl group, an amino group, and a 2-methylphenyl group attached to a pyrrolidine ring, contributing to its unique reactivity and potential biological interactions .
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities. Some key areas of interest include:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially affecting cancer cell viability and proliferation.
- Binding Affinity Studies : Interaction studies have focused on its binding affinity to various biological targets, which are crucial for understanding its mechanisms of action .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may influence several cellular pathways:
- AMPK Pathway : Similar compounds have shown the ability to induce AMPK phosphorylation, which plays a role in cellular energy homeostasis and may contribute to antiproliferative effects .
- Mitochondrial Effects : The compound's structure might facilitate accumulation in mitochondria, leading to alterations in mitochondrial protein levels and subsequent impacts on cellular metabolism .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with related pyrrolidine derivatives to highlight its unique properties. Below is a comparison table:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate | C_{15}H_{22}N_2O_2Br | Contains bromine; potential for different biological activity |
| Tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate | C_{10}H_{20}N_2O_2 | Lacks phenyl substitution; smaller molecular size |
| Tert-butyl 3-amino-2-(4-methylphenyl)pyrrolidine-1-carboxylate | C_{15}H_{22}N_2O_2 | Contains para-substituted phenyl; may exhibit distinct pharmacological profiles |
The presence of specific substituents significantly influences the chemical behavior and biological activity of these compounds .
Case Studies and Research Findings
Several studies have explored the biological effects of related pyrrolidine derivatives:
- Antitumor Effects : In vitro studies using cancer cell lines have demonstrated that certain pyrrolidine derivatives can significantly reduce cell viability, suggesting potential therapeutic applications in oncology .
- Mechanistic Insights : Research has indicated that modifications in the chemical structure can lead to variations in cytotoxicity and target specificity, emphasizing the importance of structure-activity relationships in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
